molecular formula C18H13BrClN3O B2494244 N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide CAS No. 1223497-85-5

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B2494244
CAS No.: 1223497-85-5
M. Wt: 402.68
InChI Key: WKRKUWZXISPNAO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a carboxamide core, a structural motif known for its metabolic stability and its prevalence in a wide range of biologically active molecules . The molecular architecture incorporates bromophenyl, chloropyridine, and pyridinylmethyl groups, which are commonly employed in the development of pharmacologically active compounds. Compounds with pyridine-carboxamide structures have been investigated for their potential as anticancer agents, with some demonstrating the ability to form complexes with metals like palladium, which can be explored for their cytotoxic properties . Furthermore, related carboxamide derivatives have shown promising activity as state-dependent sodium channel blockers, suggesting potential research applications in the field of neuropharmacology and pain management . The presence of the 4-bromophenyl moiety is a common feature in molecules studied for their antimicrobial activities, particularly against drug-resistant bacterial strains, indicating its potential utility in developing novel anti-infective agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its specific mechanism of action and full spectrum of biological activity further.

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O/c19-14-4-6-16(7-5-14)23(12-15-3-1-2-9-21-15)18(24)13-8-10-22-17(20)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRKUWZXISPNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=CC=C(C=C2)Br)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 4-aminopyridine to obtain 4-bromo-4-aminopyridine. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chlorine atom at the 2-position. The final step involves the formation of the carboxamide group through a reaction with pyridine-2-carboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.

    Chemical Biology: Employed as a tool compound to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen atoms significantly influence reactivity, lipophilicity, and bioactivity. For example:

Key Findings :

  • Halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in maleimide derivatives, suggesting electronic effects dominate over steric factors .
  • The target compound’s dual Br/Cl substitution may enhance target binding through synergistic electronic and hydrophobic interactions.

Structural Analogs with Pyridine and Benzamide Cores

Table 2: Comparison of Pyridine/Benzamide Derivatives

Compound Name Key Structural Features Biological Activity Source Study
N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide Pyridine-4-carboxamide, Br/Cl, pyridin-2-ylmethyl Hypothesized anticancer/antimicrobial -
N-(4-Bromophenyl)-N-(pyridin-2-yl)benzamide Benzamide core, Br, pyridin-2-yl Enhanced lipophilicity/stability
N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide Pyridine-4-carboxamide, Cl, methoxyethoxy Enzyme inhibition
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo-pyridine, Br/F, isopropyl Antimicrobial

Key Findings :

  • Replacement of the pyridine ring with benzamide (as in ) reduces steric hindrance but may decrease metabolic stability.
  • Methoxyethoxy substituents (e.g., ) improve solubility but reduce membrane permeability compared to halogens.
  • The target compound’s pyridin-2-ylmethyl group may enhance binding to receptors with aromatic stacking preferences (e.g., kinase ATP pockets).

Positional Isomers and Substituent Effects

Table 3: Effects of Substituent Positioning

Compound Name Substituent Position Biological Activity Source Study
This compound Cl at pyridine-2, Br at phenyl-4 Not reported -
N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-3-carboxamide Carboxamide at pyridine-3 Reduced activity vs. position 4
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide Cl at phenyl-2 Altered target selectivity

Key Findings :

  • Carboxamide positioning on pyridine (4 vs. 3) significantly affects target engagement due to spatial constraints .
  • Halogen placement (e.g., para vs. ortho on phenyl) alters electronic distribution and steric interactions, as seen in .

Biological Activity

N-(4-bromophenyl)-2-chloro-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide, also known as AKOS008146230, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective dual inhibitor of phosphodiesterase enzymes PDE3 and PDE4. This article delves into its biological activity, mechanisms, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H13BrClN3O
  • Molecular Weight : 402.7 g/mol
  • CAS Number : 1223497-85-5

The compound features a complex structure with a pyridine ring substituted with bromine and chlorine atoms, along with a carboxamide group, which plays a crucial role in its biological interactions.

This compound primarily functions as a selective inhibitor of phosphodiesterase enzymes (PDE3 and PDE4).

Target Enzymes

  • Phosphodiesterase 3 (PDE3) : Involved in the degradation of cyclic AMP (cAMP), which is crucial for various cellular signaling pathways.
  • Phosphodiesterase 4 (PDE4) : Primarily degrades cyclic AMP in inflammatory cells.

Mode of Action

The compound binds to the active sites of these enzymes, inhibiting their activity. This inhibition leads to increased levels of cAMP, resulting in various physiological effects such as:

  • Bronchodilation : Relaxation of smooth muscle in the airways, beneficial for conditions like chronic obstructive pulmonary disease (COPD) and asthma.

Pharmacological Effects

  • Anti-inflammatory Activity : The inhibition of PDE4 is particularly relevant in reducing inflammation, making this compound a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit promising antimicrobial properties against various bacterial strains, including drug-resistant pathogens .

Case Studies

  • A study on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using the turbidimetric method .
  • Molecular docking studies have shown favorable binding interactions between these compounds and their biological targets, suggesting potential efficacy in drug development .

Research Findings

Recent research highlights the potential applications of this compound in various fields:

Application AreaDescription
Medicinal Chemistry Investigated for therapeutic potential due to enzyme inhibition properties.
Biological Studies Used to elucidate mechanisms of action and effects on cellular processes.
Chemical Biology Tool compound for studying protein-ligand interactions and enzyme inhibition.
Industrial Applications Potential use in developing new materials and catalysts.

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